cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
Overview
Description
“Cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid” is a chemical compound with a molecular weight of 291.3 . It is typically stored at temperatures between 2 and 8 degrees Celsius . .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The InChI code, which is a textual identifier for chemical substances, is 1S/C15H17NO5/c17-14(11-4-6-13(7-5-11)16(20)21)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.3 . It’s typically stored at temperatures between 2 and 8 degrees Celsius . .Scientific Research Applications
Molecular Complexation and Hydrogen Bonding
cis,cis-1,3,5-Cyclohexanetricarboxylic acid, closely related to the compound of interest, has been studied for its ability to form molecular complexes and hydrogen bonds with bipyridine bases. These studies reveal intricate hydrogen bond networks and the formation of structures like honeycomb networks, zigzag chains, and undulated 2D layers, showcasing the molecule's potential in creating intricate molecular architectures (Bhogala & Nangia, 2003).
Crystal Structure and Hydrogen Bonding Patterns
Research involving derivatives of cis-cyclohexane dicarboxylic acid, akin to the query compound, has been pivotal in understanding crystal structures and hydrogen-bonding patterns. These studies provide insights into the structural characteristics and molecular interactions, which are fundamental in materials science and crystal engineering (Smith & Wermuth, 2012).
Preparation and Chemical Properties
The chemical transformations and properties of cyclohexane derivatives, which are structurally similar to the compound , have been extensively studied. These investigations delve into the synthesis routes, carboxylation reactions, and the unique characteristics of the cis- and trans-isomers, providing valuable data for chemical synthesis and industrial applications (Bekkum et al., 2010).
Photochemical Reactions and Isomerization
Investigations into compounds structurally akin to cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid have revealed interesting photochemical behaviors, such as photoisomerization and photo-hydration. These studies highlight the potential of such compounds in photochemical applications and the understanding of their reaction mechanisms under various conditions (Bandini et al., 2005).
Catalytic Hydrogenation and Isomerization
Research on the catalytic hydrogenation of cyclohexane carboxylic acid derivatives, closely related to the compound of interest, showcases the process's effectiveness and the resulting purity of the target compound. This research is crucial for optimizing chemical processes in pharmaceutical and chemical industries (Ming-yu, 2012).
Safety And Hazards
properties
IUPAC Name |
3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(11-4-6-13(7-5-11)16(20)21)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMGDKNJBOQXND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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